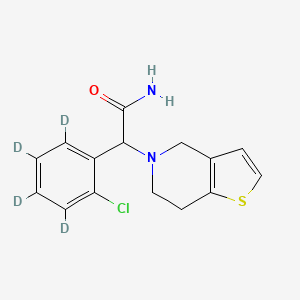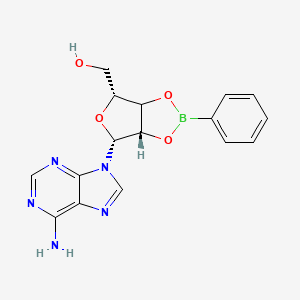
1-Naphthaldehyde-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaldehyde-d7 is a deuterated form of 1-Naphthaldehyde, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. The molecular formula of this compound is C11HD7O, and it has a molecular weight of 163.22 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthaldehyde-d7 can be synthesized through several methods. One common approach involves the deuteration of 1-Naphthaldehyde using deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under mild conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes often utilize high-purity deuterium gas or deuterium oxide and advanced catalytic systems to achieve efficient and cost-effective deuterium incorporation. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaldehyde-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1-Naphthoic acid-d7 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-Naphthalenemethanol-d7.
Substitution: Aromatic substitution reactions can occur, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-Naphthoic acid-d7
Reduction: 1-Naphthalenemethanol-d7
Substitution: Various substituted naphthaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
1-Naphthaldehyde-d7 is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The deuterium labeling allows for detailed structural analysis and dynamic studies of organic molecules.
Chemical Synthesis: Used as a starting material for the synthesis of deuterated compounds, which are valuable in mechanistic studies and drug development.
Biological Studies: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Material Science: Utilized in the synthesis of deuterated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Naphthaldehyde-d7 in chemical reactions is similar to that of its non-deuterated counterpart. The presence of deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics.
Comparison with Similar Compounds
1-Naphthaldehyde-d7 can be compared with other deuterated and non-deuterated naphthaldehyde derivatives:
1-Naphthaldehyde: The non-deuterated form, commonly used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
2-Naphthaldehyde: An isomer with the formyl group at the second position, used in similar applications but with different reactivity and properties.
4-Hydroxy-1-naphthaldehyde: A derivative with a hydroxyl group, known for its use in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR studies and other applications where isotopic effects are significant.
Properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAINHDHICKHLX-GSNKEKJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662136 |
Source


|
| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190020-48-4 |
Source


|
| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ylidene]amino]urea](/img/structure/B562148.png)













